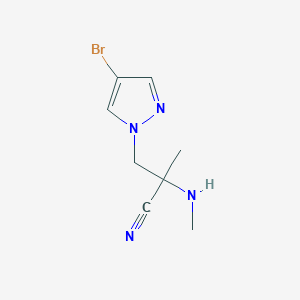

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile

Description

Introduction to 3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile

Chemical Identity and Nomenclature

3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile is a secondary amine-functionalized nitrile with the molecular formula $$ \text{C}8\text{H}{11}\text{BrN}_4 $$ and a molecular weight of 243.10 g/mol. Its IUPAC name systematically describes the substituents:

- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

- 4-Bromo substituent : A bromine atom at position 4 of the pyrazole ring.

- Propanenitrile backbone : A three-carbon chain with a nitrile group ($$-\text{C}\equiv\text{N}$$) at position 3.

- Methyl and methylamino groups : A methyl group ($$-\text{CH}3$$) and a methylamino group ($$-\text{NHCH}3$$) at position 2 of the propanenitrile chain.

Table 1: Key Chemical Identifiers

The compound’s planar pyrazole ring and tetrahedral geometry at the propanenitrile chain’s branching point contribute to its stereoelectronic properties.

Historical Development in Heterocyclic Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on antipyrine synthesis. The discovery of pyrazole’s tautomerism and electrophilic substitution patterns laid the groundwork for modern derivatives. 3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile represents a 21st-century advancement, synthesized via:

- Knorr-type cyclocondensation : Reaction of hydrazines with β-ketonitriles to form the pyrazole core.

- Bromination : Electrophilic substitution using $$ \text{N}- \text{bromosuccinimide (NBS)} $$ to introduce the 4-bromo group.

- Alkylation : Introduction of methyl and methylamino groups via nucleophilic substitution.

The compound’s development aligns with trends in medicinal chemistry, where brominated pyrazoles are valued for their bioisosteric replacement potential and metabolic stability.

Position Within Pyrazole Derivative Classifications

This derivative belongs to three subclasses of pyrazole compounds:

Halogenated Pyrazoles

- The 4-bromo substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Comparatively, 3-chloro-4-methyl-1,1-dimethylpyrazolo[3,4-d]pyrimidine (CAS 1240526-73-1) shares similar reactivity profiles.

Aminopyrazoles

- The methylamino group facilitates hydrogen bonding, making the compound a candidate for enzyme inhibition studies.

- Unlike 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 1390635-65-0), this derivative lacks steric bulk at the amino group.

Nitrile-Containing Heterocycles

- The nitrile group ($$-\text{C}\equiv\text{N}$$) serves as a polar functional group, influencing solubility and intermolecular interactions.

- Analogues like 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 19616358) exhibit reduced steric hindrance.

Table 2: Structural Comparison with Related Pyrazoles

The compound’s multifunctional design enables diverse reactivity, positioning it as a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c1-8(5-10,11-2)6-13-4-7(9)3-12-13/h3-4,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWRAIXRQSEARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile, a pyrazole derivative, has garnered attention due to its potential biological activities. Its unique structure, characterized by a brominated pyrazole ring and a methylamino group, suggests various interactions with biological targets that may lead to therapeutic applications, particularly in oncology and inflammation.

- Molecular Formula : C8H11BrN4

- Molecular Weight : 243.1 g/mol

- CAS Number : 1247560-16-2

The compound's structure includes a branched propanenitrile chain which influences its reactivity and biological interactions. The presence of bromine at the 4-position of the pyrazole ring enhances electrophilic properties, while the methylamino group may facilitate hydrogen bonding interactions with biological macromolecules.

Antitumor Activity

Research indicates that pyrazole derivatives, including 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile, exhibit significant antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer progression:

- Inhibition of Kinases : Many pyrazole derivatives target kinases such as BRAF(V600E), EGFR, and Aurora-A kinase. The specific binding affinity of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile to these targets remains to be fully elucidated but preliminary studies suggest promising interactions .

- Synergistic Effects with Chemotherapy : In vitro studies have demonstrated that combining this compound with standard chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of bromine substituents in the pyrazole structure appears to amplify this synergistic effect .

Anti-inflammatory and Antimicrobial Properties

In addition to its antitumor potential, pyrazole derivatives are recognized for their anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Action : Compounds similar to 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .

- Antimicrobial Activity : Some studies highlight the antimicrobial properties of pyrazoles, suggesting that this compound may also demonstrate efficacy against various bacterial strains. The mechanisms likely involve disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. The following table summarizes key structural components and their associated activities:

| Structural Feature | Biological Activity |

|---|---|

| Bromine Substituent | Enhances electrophilicity; increases binding affinity to targets |

| Methylamino Group | Facilitates hydrogen bonding; improves solubility |

| Pyrazole Ring | Core structure for diverse biological activity |

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

- Inhibition of Cancer Cell Viability : A study demonstrated that a series of brominated pyrazoles exhibited significant cytotoxicity against prostate cancer cell lines with IC50 values in the low micromolar range .

- Combination Therapy Studies : Research involving the combination of pyrazole derivatives with conventional chemotherapy agents showed enhanced efficacy in resistant cancer cell lines, suggesting a potential for overcoming drug resistance .

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile lies in medicinal chemistry , where it serves as a potential building block for synthesizing pharmaceutical agents.

Potential Biological Activities

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it interacts with specific protein targets involved in cancer progression, potentially acting as an inhibitor for certain enzymes linked to tumor growth.

- Antibacterial Properties : Similar pyrazole derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess antibacterial activity .

Materials Science Applications

In materials science , the compound's unique electronic properties make it suitable for developing new materials. Its ability to form complexes with metal ions can be exploited to create materials with specific electronic or optical characteristics.

Biological Studies

In biological studies, 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile can serve as a probe in biochemical assays. Its interactions with enzymes and receptors can help elucidate mechanisms of action and influence various signaling pathways.

Interaction Studies

The compound's interaction with biological targets has been a focal point in research:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes that play roles in metabolic pathways associated with diseases .

- Protein Binding Studies : The binding affinity of this compound to various proteins is being investigated to understand its therapeutic potential better.

Comparison with Similar Compounds

Key Properties :

- Storage: Not explicitly stated in available data, but typical nitriles require dry, cool conditions.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related pyrazole derivatives, focusing on substituents, molecular properties, and applications.

Structural Analogues with Brominated Pyrazole Moieties

Functional Analogues with Nitrile or Secondary Amine Groups

Preparation Methods

The preparation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanenitrile involves a multi-step synthetic route starting from substituted pyrazole precursors. Key methods include selective bromination via Sandmeyer reaction, nitrile backbone formation under strong base conditions, catalytic hydrogenation for nitro reduction, and methylamino group introduction. The process is optimized for high yield and purity, employing controlled reaction conditions and effective purification techniques. This synthetic approach is supported by detailed experimental data and is consistent across multiple research sources.

Q & A

Q. What role do steric effects play in the stability of tautomeric forms of the pyrazole ring?

- Methodological Answer : Use variable-temperature NMR to monitor tautomeric equilibria. Steric hindrance from the 2-methyl group likely stabilizes the 1H-pyrazole tautomer. Computational modeling (e.g., Gaussian) calculates energy barriers for tautomer interconversion, validated by NOESY correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.